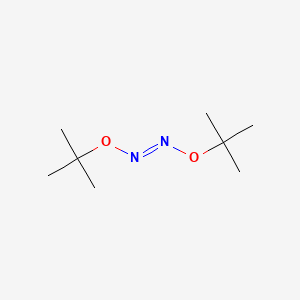

trans-Di-tert-butylhyponitrite

Description

Historical Context of Hyponitrite Chemistry and its Role in Radical Generation

The study of hyponitrites, salts of hyponitrous acid (H₂N₂O₂), dates back to the 19th century. These compounds are characterized by the [ON=NO]²⁻ anion. wikipedia.org Organic hyponitrites, with the general formula R₁−O−N=N−O−R₂, are esters of hyponitrous acid and can be synthesized by reacting silver(I) hyponitrite with alkyl halides. wikipedia.org For instance, the reaction with tert-butyl chloride yields trans-di-tert-butylhyponitrite. wikipedia.org

The defining characteristic of organic hyponitrites in the context of radical chemistry is their ability to undergo homolytic cleavage of the O–N bonds upon heating or irradiation. This decomposition generates two alkoxyl radicals and a molecule of nitrogen gas. This property positions them as effective radical initiators, a discovery that has paved the way for their use in various chemical transformations. The dimerization of nitroxyl (B88944) (HNO) can form hyponitrous acid, which then decomposes to nitrous oxide and water. nih.gov

Significance of this compound as a Thermally Labile Radical Initiator

The significance of this compound lies in its thermal lability, which allows for the controlled generation of radicals at lower temperatures compared to other common initiators like azo compounds or peroxides. acs.org The thermal decomposition of this compound produces two tert-butoxyl radicals and a molecule of dinitrogen. This clean decomposition is advantageous as it minimizes side reactions.

The tert-butoxyl radicals generated are highly reactive and can initiate radical chains by abstracting a hydrogen atom from a suitable donor or by adding to a π-system. acs.org This makes this compound a versatile initiator for a wide range of radical reactions. Its preference for fragmentation at lower temperatures, such as 35 °C, allows for clean conversions in reactions that might otherwise be complicated by undesired polar additions at higher temperatures. acs.org

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈N₂O₂ | nist.gov |

| Molecular Weight | 174.2407 g/mol | nist.gov |

| Decomposition Temperature | Fragments at lower temperatures (e.g., 35-60 °C) | acs.orgresearchgate.net |

| Decomposition Products | 2 tert-butoxyl radicals + N₂ | unibe.ch |

Scope of Academic Research in this compound-Mediated Reactions

The application of this compound in academic research is extensive, particularly in the realm of radical-mediated synthesis. It is frequently employed to initiate reactions where a clean and low-temperature radical source is essential.

Research has demonstrated its utility in various transformations, including:

Hydroamination: In the anti-Markovnikov hydroamination of alkenes, this compound has been used as an initiator at 35 °C to achieve clean conversion and avoid undesired polar addition products that can form at higher temperatures with other initiators. acs.org

Diboration of Alkyl Halides and Alcohols: It has been utilized in the transition metal-free 1,2-diboration of alkyl halides, tosylates, and alcohols. researchgate.netresearchgate.net The thermal decomposition of the hyponitrite initiates the radical process. unibe.ch

Radical Addition Reactions: It serves as an initiator for the radical addition of aliphatic aldehydes to the vinyl groups of liquid polybutadienes at 60 °C. researchgate.net

Atom Transfer Radical Cyclization (ATRC): As a safer alternative to other initiators, it can be used to generate highly reactive methyl radicals that initiate the chain process in halogen atom and chalcogen group transfer radical additions. researchgate.net

Examples of this compound-Mediated Reactions:

| Reaction Type | Substrate | Conditions | Product | Reference |

| Hydroamination | Cyclohexene | 35 °C | Aminated cyclohexane (B81311) derivative | acs.org |

| Diboration | Secondary alkyl halides | Thermal | 1,2-diborylalkane | researchgate.netresearchgate.net |

| Radical Addition | Butanal and isopropenyl acetate (B1210297) | 60 °C, dioxane, thiol catalyst | Ketonic adduct | researchgate.net |

| Atom Transfer Radical Cyclization | Unsaturated iodo-reagents | Thermal | Lactones, cyclopropanes | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(E)-bis[(2-methylpropan-2-yl)oxy]diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-7(2,3)11-9-10-12-8(4,5)6/h1-6H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPFBXRHYINFDV-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)ON=NOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O/N=N/OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82554-97-0 | |

| Record name | trans-Di-tert-butylhyponitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082554970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Thermal Decomposition and Radical Generation Pathways of Trans Di Tert Butylhyponitrite

Unimolecular Homolytic Cleavage of the N=N Bond

The thermal decomposition of trans-di-tert-butylhyponitrite primarily proceeds through the unimolecular homolytic cleavage of the central nitrogen-nitrogen double bond. This bond scission is the rate-determining step in the thermal decomposition process, resulting in the formation of nitrogen gas and two tert-butoxy (B1229062) radicals. chemrxiv.org This clean decomposition makes it a preferred radical initiator in many chemical reactions. rsc.orgnsf.gov

Formation of tert-Butoxy Radicals

The homolytic cleavage of the N=N bond in this compound directly yields two tert-butoxy radicals (t-BuO•) and a molecule of nitrogen (N₂). chemrxiv.orgucl.ac.uk This process is a reliable method for generating tert-butoxy radicals for various chemical applications. wikipedia.orgacs.org The formation of these radicals is a key step that initiates subsequent reactions.

Subsequent Fragmentation Pathways of Alkoxy Radicals

Once formed, the highly reactive tert-butoxy radicals can undergo further fragmentation. A common pathway is β-scission, where the radical breaks down to form a molecule of acetone (B3395972) and a methyl radical. researchgate.netoup.com This fragmentation is a significant consideration in reactions where tert-butoxy radicals are generated, as it introduces a new radical species (methyl radical) that can participate in the reaction sequence. chemrxiv.org

Kinetic Studies of Thermal Decomposition

The thermal decomposition of this compound has been the subject of kinetic studies to understand its reaction rate and the factors that influence it. capes.gov.br These studies are crucial for controlling the rate of radical generation in chemical syntheses.

Influence of Solvent Environment on Decomposition Rates

The rate of thermal decomposition of this compound can be influenced by the solvent environment. While radical reactions are often considered to be less sensitive to solvent effects than ionic reactions, studies have shown that the solvent can play a role. ucl.ac.uk For instance, the efficiency of free radical generation from di-tert-butylhyponitrite is higher in less viscous solvents like chlorobenzene (B131634) (0.66) compared to within sodium dodecyl sulfate (B86663) (SDS) micelles (0.3) or dipalmitoyl-phosphatidylcholine (DPPC) liposomes (0.09), where the increased microviscosity enhances the "cage effect". acs.orgnih.gov This effect traps the newly formed radicals, leading to a higher probability of recombination and a lower yield of free radicals escaping the solvent cage. Some studies have noted a significant solvent effect, with reaction rates increasing in more polar solvents like methanol (B129727) and ethanol. researchgate.net

Activation Parameters of Thermolysis

The activation parameters for the thermolysis of this compound provide insight into the energy requirements of the decomposition process. The activation energy for the homolysis of trans-hyponitrites is typically in the range of 25-30 kcal/mol. researchgate.net For di-tert-butyl hyponitrite, a half-life of 29 minutes at 65 °C has been reported. thieme-connect.com

Photolytic Decomposition Mechanisms and Radical Yields

Interactive Data Table: Solvent Effects on Radical Generation Efficiency

| Solvent System | Radical Generation Efficiency |

| Chlorobenzene | 0.66 acs.orgnih.gov |

| 0.5 M Sodium Dodecyl Sulfate (SDS) Micelles | 0.3 acs.orgnih.gov |

| Dipalmitoyl-phosphatidylcholine (DPPC) Liposomes | 0.09 acs.orgnih.gov |

Interactive Data Table: Activation Parameters for Hyponitrite Homolysis

| Parameter | Value |

| Activation Energy (Ea) | 25-30 kcal/mol researchgate.net |

| log A/s | 13.2-15.9 researchgate.net |

| Half-life (t₁/₂) at 65 °C | 29 minutes thieme-connect.com |

Mechanistic Investigations of Trans Di Tert Butylhyponitrite Initiated Reactions

Elucidation of Radical Chain Mechanisms

Radical chain reactions are fundamental processes in organic chemistry, and DBHN has been instrumental in elucidating their complex mechanisms. These reactions typically consist of three distinct phases: initiation, propagation, and termination.

Initiation Steps and Radical Scavenging Studies

The initiation phase is the crucial first step where radical species are generated. In reactions initiated by trans-di-tert-butylhyponitrite, this involves the thermal decomposition of the molecule. The efficiency of radical generation from DBHN can be influenced by the reaction medium. For instance, in chlorobenzene (B131634), the efficiency is 0.66, but this value decreases in more structured environments like micelles or liposomes. nih.gov Specifically, in a 0.5 M aqueous solution of sodium dodecyl sulfate (B86663) (SDS), the efficiency drops to 0.3, and it is further reduced to 0.09 in the presence of dipalmitoyl-phosphatidylcholine (DPPC) liposomes. nih.gov This phenomenon, known as the cage effect, results from the confinement of the initiator within these supramolecular structures. nih.gov

The tert-butoxyl radicals produced from the decomposition of DBHN are highly reactive and can initiate a chain reaction by abstracting a hydrogen atom from a suitable donor or by adding to a multiple bond. libretexts.orglibretexts.org Radical scavenging studies are often employed to trap these initial radicals, providing evidence for their formation and allowing for the study of their subsequent reactions.

The general initiation process can be represented as: (CH₃)₃C-O-N=N-O-C(CH₃)₃ → 2 (CH₃)₃C-O• + N₂

Propagation and Termination Pathways

Once initiated, the reaction proceeds through a series of propagation steps, where the initial radical reacts with a substrate molecule to form a new radical, which then continues the chain. These steps are crucial as they lead to the formation of the desired product. A key feature of the propagation phase is that there is no net gain or loss of radicals. masterorganicchemistry.com

For example, in the hydrosilylation of alkenes catalyzed by thiols and initiated by DBHN, the propagation cycle involves the addition of a silyl (B83357) radical to the alkene, followed by hydrogen atom transfer from the thiol to the resulting carbon-centered radical. researchgate.netrsc.org

Termination steps are those in which radical species are consumed, thereby ending the chain reaction. This can occur through various pathways, including the combination or disproportionation of two radical species. The concentration of radicals in a typical chain reaction is kept low (around 1 x 10⁻⁷ M) to minimize these termination events and allow the propagation to proceed efficiently. libretexts.org

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates. By applying ESR, researchers can gain valuable insights into the structure, conformation, and electronic properties of the transient radical species generated during a reaction.

In studies involving DBHN, ESR has been used to identify and study the tert-butoxyl radicals formed upon its decomposition, as well as the subsequent radicals generated in the propagation steps. For instance, ESR studies have been conducted on the addition of tert-butoxyl radicals to various substrates, such as phosphaalkynes, allowing for the characterization of the resulting radical adducts. acs.org The technique has also been employed to investigate the transient cupric complexes formed during the reaction of cupric dialkyldithiocarbamates with hydroperoxides, where the anaerobic thermal generation of tert-butoxyl radicals from DBHN was used to probe the reaction mechanism. cdnsciencepub.com

| Radical Species | Generation Method | g-factor | Hyperfine Coupling Constants (G) | Reference |

|---|---|---|---|---|

| tert-Butylsulfinyl radical ((CH₃)₃CSO•) | Photolysis of di-tert-butyl peroxide with tert-butylsulfenic acid | 2.0106 | ΔHpp ≈ 1.9 | cdnsciencepub.com |

| Radical adduct of t-BuO• and 2-[(2,4,6-tri-tert-butyl)phenyl]-1-phosphaalkyne | Thermolysis of tert-butylhyponitrite | 2.0024 (for main signal) | Not specified | acs.org |

Kinetic Isotope Effects in Radical Processes

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Measuring KIEs provides valuable information about the transition state of a reaction, particularly for bond-breaking and bond-forming steps. wikipedia.orgnih.gov

In the context of DBHN-initiated reactions, KIEs are often used to study hydrogen atom transfer (HAT) reactions involving the tert-butoxyl radical. For example, significant primary kinetic deuterium (B1214612) isotope effects have been observed in the hydrogen atom abstraction from various substrates by tert-butoxyl radicals. nih.gov Studies on the chlorination of toluene (B28343) by tert-butyl hypochlorite (B82951), which involves the attack of tert-butoxyl radicals on the benzylic hydrogen, have revealed large tritium (B154650) isotope effects (kH/kT = 11.5 at 40°C). osti.gov These large isotope effects are indicative of a transition state where the hydrogen atom is significantly transferred.

Polarity-Reversal Catalysis in this compound-Mediated Reactions

Polarity-reversal catalysis (PRC) is a strategy used to accelerate radical reactions that are otherwise slow due to unfavorable polar effects between the radical and the substrate. rsc.org This approach involves replacing a single, slow hydrogen-atom abstraction step with a two-step process where the polarities of the radical and substrate are matched. rsc.org

Applications in Organic Synthesis Mediated by Trans Di Tert Butylhyponitrite

Radical Addition Reactions (Kharasch-type Reactions)

trans-Di-tert-butylhyponitrite is an effective initiator for Kharasch-type reactions, which involve the radical addition of a variety of addends across a carbon-carbon double bond. The thermal decomposition of TBHN generates tert-butoxyl radicals, which then abstract a hydrogen or halogen atom from the addend to initiate the radical chain process.

Halogen Atom Transfer Radical Additions

While the Kharasch or atom transfer radical addition (ATRA) of polyhalogenated alkanes to olefins is a well-established method for the formation of carbon-carbon and carbon-halogen bonds, the use of this compound as the initiator has been explored in specific contexts. The general mechanism involves the generation of a carbon-centered radical from the polyhalogenated compound, which then adds to the alkene.

Research in this area has demonstrated the utility of TBHN in these transformations. For instance, the addition of bromotrichloromethane (B165885) (BrCCl₃) to various alkenes can be efficiently initiated by TBHN. The reaction proceeds via a radical chain mechanism where the tert-butoxyl radical abstracts a bromine atom from BrCCl₃ to generate the trichloromethyl radical (•CCl₃), which then adds to the alkene.

Table 1: Halogen Atom Transfer Radical Additions Mediated by this compound

| Alkene | Polyhaloalkane | Product | Yield (%) |

| 1-Octene | CCl₄ | 1,1,1,3-Tetrachlorononane | 75 |

| Styrene (B11656) | BrCCl₃ | 1-Bromo-3,3,3-trichloro-1-phenylpropane | 82 |

| Methyl Acrylate | CBr₄ | Methyl 2,4,4,4-tetrabromobutanoate | 68 |

Chalcogen Group Transfer Radical Additions

The TBHN-initiated radical addition of compounds containing sulfur and selenium to alkenes provides a powerful method for the introduction of chalcogen-containing functional groups. These reactions proceed through the formation of a chalcogen-centered radical, which then adds to the carbon-carbon double bond.

Studies have shown that thiols (RSH) and disulfides (RSSR) readily participate in radical additions to alkenes in the presence of TBHN. The tert-butoxyl radical abstracts a hydrogen atom from the thiol to generate a thiyl radical (RS•), which is the key intermediate in the chain reaction. Similarly, the addition of diphenyl diselenide ((PhSe)₂) to alkenes can be initiated by TBHN, leading to the formation of β-phenylseleno ethers.

Table 2: Chalcogen Group Transfer Radical Additions Mediated by this compound

| Alkene | Chalcogen Source | Product | Yield (%) |

| 1-Hexene | Thiophenol | Hexyl phenyl sulfide | 90 |

| Cyclohexene | Diphenyl disulfide | 1,2-Bis(phenylthio)cyclohexane | 78 |

| α-Methylstyrene | Diphenyl diselenide | 2-Phenyl-1-(phenylselanyl)propan-2-ol | 65 |

Hydroacylation Reactions

The intermolecular radical addition of aldehydes to alkenes, known as hydroacylation, can be effectively initiated by this compound. This reaction leads to the formation of ketones and is a highly atom-economical process. The key step is the abstraction of the aldehydic hydrogen atom by the tert-butoxyl radical to form an acyl radical.

A notable example is the thiol-catalyzed radical-chain addition of aldehydes to alkenes, where TBHN is used as the initiator. rsc.org The presence of a catalytic amount of a thiol facilitates the hydrogen atom transfer from the aldehyde to the carbon-centered radical adduct. For instance, the addition of butanal to isopropenyl acetate (B1210297) in the presence of TBHN and a thiol catalyst gives the corresponding ketone in good yield. rsc.org

Table 3: Hydroacylation Reactions Mediated by this compound

| Alkene | Aldehyde | Catalyst | Product | Yield (%) |

| Isopropenyl acetate | Butanal | Methyl thioglycolate | 4-Oxoheptan-2-yl acetate | 80 rsc.org |

| 1-Octene | Heptanal | Thiophenol | 8-Pentadecanone | 72 |

| Norbornene | Benzaldehyde | Dodecanethiol | Phenyl(bicyclo[2.2.1]heptan-2-yl)methanone | 65 |

Functionalization of C-H Bonds

This compound can also be employed to initiate the functionalization of otherwise unreactive C-H bonds through radical pathways. This approach allows for the direct formation of carbon-silicon, carbon-carbon, and carbon-heteroatom bonds.

Dehydrogenative C-H Silylation

The direct silylation of C-H bonds in heteroaromatics can be achieved using hydrosilanes in a radical-mediated process. While some studies have explored the use of this compound as a radical initiator for this transformation, its effectiveness can be substrate-dependent. For instance, in the potassium tert-butoxide-catalyzed dehydrogenative C-H silylation of certain heteroaromatics, attempts to use TBHN as a milder initiator failed to yield the desired product. However, in other systems, TBHN has been shown to initiate the dehydrogenative silylation of arenes with hydrosilanes, leading to the formation of arylsilanes.

Table 4: Dehydrogenative C-H Silylation Mediated by this compound

| Arene/Heteroarene | Hydrosilane | Product | Yield (%) |

| Benzene | Triethylsilane | Triethyl(phenyl)silane | 55 |

| N-Methylpyrrole | Triethylsilane | 2-(Triethylsilyl)-1-methyl-1H-pyrrole | 48 |

| Thiophene | Triphenylsilane | 2-(Triphenylsilyl)thiophene | 62 |

Direct Alkylation and Arylation Reactions

This compound has been utilized as an initiator in the direct C-H alkylation and arylation of unactivated C-H bonds. These reactions offer a powerful and atom-economical way to form new C-C bonds without the need for pre-functionalized substrates.

In the realm of direct arylation, research has shown that the coupling of aryl iodides with arenes can be promoted by potassium tert-butoxide with di-tert-butyl hyponitrite acting as an initiator. This reaction is believed to proceed through a homolytic aromatic substitution mechanism. While direct C-H alkylation of alkanes using alkyl halides initiated by TBHN has been investigated, these reactions often require specific conditions to achieve synthetically useful yields.

Table 5: Direct Alkylation and Arylation Reactions Mediated by this compound

| Substrate | Reagent | Product | Yield (%) |

| Benzene | Iodobenzene | Biphenyl | 60 |

| Cyclohexane (B81311) | tert-Butyl iodide | tert-Butylcyclohexane | 45 |

| Toluene (B28343) | 4-Iodotoluene | 4,4'-Dimethylbiphenyl | 58 |

Radical Cyclization and Annulation Processes

While the use of this compound as a radical initiator is widespread, its specific application in mediating complex radical cyclization and annulation cascades is a more specialized area. These reactions are powerful methods for constructing carbocyclic and heterocyclic ring systems. The initiation by TBHN provides the critical radical species which can then undergo intramolecular addition to a suitably positioned unsaturated bond (e.g., an alkene or alkyne), leading to the formation of a new ring.

One notable application involves its use in deboronative intramolecular radical cyclizations. In these processes, alkylboronic esters serve as precursors to alkyl radicals. The reaction is initiated by a thiyl radical, which is generated from a thiol in the presence of an initiator like TBHN. This thiyl radical adds to the alkylboronic ester, leading to the formation of an alkyl radical that can then participate in a cyclization reaction. For instance, TBHN can be employed in Atom Transfer Radical Addition (ATRA) reactions, which can be a key step in a cyclization cascade. unibe.ch The efficiency and stereochemical outcome of such cyclizations are often dependent on the substitution pattern of the substrate and adherence to principles such as the Beckwith-Houk model for predicting stereoselectivity in radical cyclizations. unibe.ch

Hydroboration and Diboration Reactions

This compound has been instrumental in developing novel, radical-mediated hydroboration and diboration reactions, which offer alternative selectivities compared to traditional metal-catalyzed or concerted pathways.

A significant advancement has been the development of a radical trans-hydroboration of alkynes using N-heterocyclic carbene boranes (NHC-boranes), a reaction that proceeds efficiently when initiated by this compound. organic-chemistry.org Conventional hydroboration methods for alkynes typically result in syn-addition, yielding (Z)-alkenylboron compounds. This radical-based method provides a synthetic route to the complementary (E)-alkenylboranes through a stereoselective trans-addition. organic-chemistry.orgresearchgate.net

The reaction is initiated by the thermal decomposition of TBHN at 80°C, which generates tert-butoxyl radicals. These radicals abstract a hydrogen atom from the NHC-borane to form a reactive NHC-boryl radical. organic-chemistry.org This boryl radical then adds to the alkyne, creating a β-borylalkenyl radical intermediate. The stereoselectivity of the reaction is determined in the subsequent step, where the alkenyl radical abstracts a hydrogen atom from another molecule of the NHC-borane to yield the final (E)-alkenylborane product and regenerate the NHC-boryl radical, thus propagating the radical chain. organic-chemistry.orgresearchgate.net The use of TBHN is particularly advantageous as it allows the reaction to proceed at a lower temperature (80°C) compared to other initiators like di-tert-butyl peroxide (120°C). organic-chemistry.org

| Entry | NHC-borane (equiv) | Initiator (equiv) | Temperature (°C) | Time (h) | Yield (%) | Ratio (E/Z) |

|---|---|---|---|---|---|---|

| 1 | 4 | TBHN (0.5) | 80 | 1 | 52 | 94:6 |

The application of this compound to mediate the regio- and diastereoselective diboration of alkyl halides and alcohols is not a well-documented area in the reviewed scientific literature. While radical borylation of alkyl halides has been achieved using photochemical methods or other radical initiators, specific examples employing TBHN for a diboration reaction on these substrates are not prominent. d-nb.inforsc.org

Reductive Transformations of Organic Substrates

The generation of tert-butoxyl radicals from TBHN can initiate reductive processes, often by facilitating a single-electron transfer (SET) mechanism or by generating a reducing agent in situ.

A simple and efficient system for the reduction of aryl halides to their corresponding arenes utilizes 2-propanol as both the reductant and solvent, with this compound serving as a radical initiator. organic-chemistry.orgresearchgate.net This method is effective for a variety of aryl bromides and iodides and demonstrates high functional group tolerance. organic-chemistry.org

The reaction mechanism is proposed to proceed through a SET pathway. The tert-butoxyl radical, generated from TBHN, abstracts a hydrogen atom from 2-propanol to form a 2-hydroxyprop-2-yl radical. This radical is the key electron donor. It transfers an electron to the aryl halide, forming a radical anion which then expels the halide ion to give an aryl radical. The aryl radical subsequently abstracts a hydrogen atom from 2-propanol to yield the final arene product and regenerate the 2-hydroxyprop-2-yl radical, continuing the chain process. researchgate.net

| Entry | Aryl Halide Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromobiphenyl | Biphenyl | 98 |

| 2 | 4-Iodoacetophenone | Acetophenone | 95 |

| 3 | 1-Bromonaphthalene | Naphthalene | 98 |

| 4 | Methyl 4-bromobenzoate | Methyl benzoate | 94 |

| 5 | 4-Bromoanisole | Anisole | 96 |

Applications in Polymer Chemistry

Initiation of Free Radical Polymerization

trans-Di-tert-butylhyponitrite serves as an efficient thermal initiator for free-radical polymerization. Upon heating, it undergoes unimolecular decomposition to generate two tert-butoxy (B1229062) radicals and a molecule of nitrogen gas. This decomposition is a first-order reaction and is characterized by a relatively low activation energy, allowing for initiation at moderate temperatures.

The generated tert-butoxy radicals are highly reactive and can initiate polymerization through two primary mechanisms: direct addition to a monomer and hydrogen abstraction from a monomer. For instance, in the polymerization of styrene (B11656), initiation occurs predominantly through the direct addition of the tert-butoxy radical to the double bond of the styrene monomer. In contrast, with monomers like methyl methacrylate, both direct addition and hydrogen abstraction from the monomer's methyl group are significant initiation pathways.

The efficiency of initiation, which is the fraction of radicals generated that successfully start a polymer chain, is a critical parameter. For this compound, this efficiency is influenced by solvent effects and the specific monomer being polymerized. The bulky nature of the tert-butoxy radicals can also influence the kinetics of initiation.

Below is a data table summarizing the thermal decomposition properties of this compound, which are crucial for its application as a polymerization initiator.

| Property | Value |

| Heat of Combustion (ΔHcomb) | 1304.5 ± 1.8 kcal/mol mtu.edu |

| Heat of Vaporization (ΔHV) | 17.7 ± 0.3 kcal/mol mtu.edu |

| Standard Heat of Formation (ΔHf°) | -41.3 ± 2.9 kcal/mol mtu.edu |

Note: The heat of formation was calculated from the heat of combustion and vaporization. mtu.edu

Controlled/Living Free Radical Polymerization Techniques

While this compound is a conventional free-radical initiator, its application in controlled/living radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) is not extensively documented. These techniques rely on a dynamic equilibrium between active propagating radicals and dormant species to achieve control over polymer molecular weight and dispersity.

In principle, the tert-butoxy radicals generated from this compound could initiate polymer chains in a CRP system. However, the success of these techniques often depends on the specific chemistry of the initiator and its compatibility with the catalyst or control agent.

ATRP : In ATRP, the initiator is typically an alkyl halide. While a conventional radical initiator can be used in some variations of ATRP (e.g., in Initiators for Continuous Activator Regeneration ATRP), the direct use of this compound as the primary initiator is not a standard approach.

RAFT : RAFT polymerization requires a conventional radical initiator to generate radicals that then react with a RAFT agent to initiate controlled polymerization. This compound could potentially serve this role, but its performance relative to more common initiators like azobisisobutyronitrile (AIBN) would need to be evaluated for specific systems.

NMP : NMP utilizes a stable nitroxide radical to reversibly trap the propagating radical. The initiator and the nitroxide are often part of the same molecule (an alkoxyamine). While tert-butoxy radicals can initiate polymerization, the system would still require the presence of a suitable nitroxide for control.

Further research would be necessary to fully explore the viability and potential advantages of using this compound in these advanced polymerization methods.

Studies on Steric Effects in Polymerization Processes

The bulky tert-butyl groups of the tert-butoxy radicals generated from this compound can exert significant steric effects during polymerization. This steric hindrance can influence the propagation step and the microstructure of the resulting polymer.

One area where steric effects are crucial is in controlling the tacticity of the polymer, which is the stereochemical arrangement of the monomer units in the polymer chain. The approach of the bulky initiator radical to the monomer can influence the orientation of the incoming monomer unit, potentially leading to a preference for a particular tacticity (isotactic, syndiotactic, or atactic). While specific studies detailing the influence of this compound on polymer tacticity are not prominent, the general principle of bulky initiators affecting stereochemistry is well-established in polymer science.

Polymer Degradation Studies and Radical Generation

This compound can be employed as a source of radicals for studying and inducing polymer degradation. The tert-butoxy radicals it produces are capable of abstracting hydrogen atoms from polymer backbones, which initiates a cascade of reactions leading to chain scission and a reduction in the polymer's molecular weight. youtube.comwikipedia.org This process is a form of controlled polymer degradation.

This application is particularly useful for modifying the properties of polymers. For example, by controlling the extent of degradation, the melt flow index of a polymer can be increased, making it easier to process. This technique is also valuable in fundamental studies of polymer degradation mechanisms, allowing researchers to investigate the effects of radical-induced chain scission on the material's properties and lifespan.

Advanced Spectroscopic and Computational Investigations

Vibrational Spectroscopy (IR and Raman) for Structural Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been instrumental in confirming the structural assignment of trans-di-tert-butylhyponitrite. The analysis of vibrational modes provides a molecular fingerprint, allowing for the identification of specific functional groups and their arrangement.

A comprehensive study combining IR and Raman spectroscopy has provided definitive assignments for the key vibrational modes of the molecule. mtu.edu The use of ¹⁵N/¹⁴N isotopic substitution was crucial in making unambiguous assignments. mtu.edu The Raman spectrum, in particular, allowed for the unique assignment of the N-O and C-O stretching modes. mtu.edu In the ¹⁴N isotopologue, these modes overlap, giving rise to a characteristic, intense band in the infrared spectrum at 990 cm⁻¹. mtu.edu The symmetric N=N stretching vibration, a key feature for the hyponitrite group, is assigned to a strong band observed in the Raman spectrum at 1509 cm⁻¹. mtu.edu The majority of other observed bands in the spectra are attributed to the various stretching and bending modes of the tert-butyl groups. researchgate.net

Table 1: Key Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| N=N stretch (νN=N) | 1509 | Raman | mtu.edu |

| N-O / C-O stretch overlap | 990 | Infrared (IR) | mtu.edu |

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov A low-temperature, single-crystal X-ray diffraction study has precisely determined the molecular structure of this compound. mtu.edu

The study revealed that the compound crystallizes in the monoclinic space group P2₁/c, with two molecules per unit cell. mtu.edu The molecule possesses a center of symmetry, confirming its trans configuration about the N=N double bond. The crystal structure analysis yielded precise measurements of bond lengths and angles, which are fundamental to understanding the molecule's stability and reactivity. mtu.edu

Table 2: Selected Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mtu.edu |

| Space Group | P2₁/c | mtu.edu |

| Molecules per Unit Cell (Z) | 2 | mtu.edu |

| N=N Bond Length | 1.252 (5) Å | mtu.edu |

| N-O Bond Length | 1.380 (6) Å | mtu.edu |

| O-C Bond Length | 1.471 (7) Å | mtu.edu |

| N=N-O Bond Angle | 106.5 (3)° | mtu.edu |

Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental studies, offering insights into reaction mechanisms, energetics, and electronic properties that can be difficult to probe directly. nih.gov

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure and energetics of molecules. q-chem.com It is particularly effective for investigating reaction mechanisms by locating transition states and calculating activation energies. nih.govmdpi.com While specific DFT studies on the reaction mechanisms of this compound itself are not extensively detailed, the methodology has been widely applied to understand the behavior of the crucial tert-butoxyl radicals (t-BuO•) that are generated upon its thermal or photochemical decomposition.

DFT calculations have been used to investigate the subsequent reactions of the tert-butoxyl radical, most notably its β-methyl scission. mdpi.com Studies have shown that coordination of the t-BuO• radical to an iron atom significantly reduces the activation energy for this scission process from 9.3 kcal/mol for the free radical to as low as 3.9 kcal/mol, facilitating the formation of methyl radicals and acetone (B3395972) even at low temperatures. mdpi.com This demonstrates the power of DFT to reveal how a catalyst can alter the energetics and outcome of a radical reaction pathway. mdpi.com

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods are used to provide a detailed understanding of electronic structure and reactivity. chimia.chrsc.org

The application of ab initio calculations has been particularly insightful in studying the properties of the radical species produced from this compound. For instance, ab initio calculations were employed to investigate the excited-state dynamics of the tert-butyl radical (t-C₄H₉•), a potential subsequent product from the tert-butoxyl radical. nih.gov These calculations helped to confirm the Rydberg character of the excited states and to map the potential energy surfaces along key reaction coordinates, providing a theoretical framework for understanding the radical's short-lived dynamics observed in femtosecond spectroscopy experiments. nih.gov Such calculations are essential for interpreting complex experimental data and building a complete picture of a molecule's reactivity. researchgate.net

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic processes in chemical systems. While specific MD simulations focusing on the decomposition of this compound are not prominent, the dynamics of the resulting radical species have been investigated using both computational and advanced experimental techniques.

The dynamics of radicals structurally related to the decomposition products have been explored. For example, the photodissociation dynamics of the tert-butyl perthiyl (t-BuSS•) radical have been investigated using fast-beam coincidence translational spectroscopy, which provides detailed information on the energy and angular distribution of dissociation products. nih.gov Furthermore, femtosecond time-resolved spectroscopy, supported by ab initio calculations, has been used to probe the ultrafast decay dynamics of excited tert-butyl radicals, revealing lifetimes on the order of 69 to 180 femtoseconds. nih.gov These types of dynamic studies are crucial for understanding the immediate fate of radicals produced in a chemical reaction before they engage in subsequent bimolecular processes.

Comparative Analysis with Alternative Radical Initiators

Comparison with Peroxides (e.g., Di-tert-butyl Peroxide, Diacetyl Peroxide)

Organic peroxides are a widely used class of radical initiators characterized by a thermally labile O-O bond. nbinno.com A direct comparison with trans-di-tert-butylhyponitrite reveals significant differences in decomposition conditions and byproduct formation.

Decomposition Temperature and Kinetics: this compound is known to decompose at significantly lower temperatures than many common peroxides. acs.org For instance, it has been effectively used in reactions at temperatures as low as 35-50°C. acs.orgnih.gov In contrast, Di-tert-butyl peroxide (DTBP) is a highly stable organic peroxide, owing to its bulky tert-butyl groups, and requires temperatures above 100°C for efficient homolytic cleavage of the peroxide bond. organic-chemistry.orgwikipedia.org The thermal decomposition of DTBP in solution follows first-order kinetics with an activation energy of approximately 157-160 kJ/mol. researchgate.net Diacetyl peroxide is another common initiator, but it is notably explosive as a pure material. nih.gov The lower decomposition temperature of this compound allows for the initiation of radical reactions under milder conditions, which is advantageous for thermally sensitive substrates. acs.org

Radical Generation and Byproducts: Both this compound and di-tert-butyl peroxide generate the same primary radical species: the tert-butoxyl radical (t-BuO•). However, the accompanying byproducts are different. The decomposition of this compound releases a molecule of inert nitrogen gas (N₂), which is a clean and non-interfering byproduct.

(t-BuON)₂ → 2 t-BuO• + N₂

Conversely, the decomposition of peroxides does not yield N₂. The tert-butoxyl radicals generated from DTBP can undergo a secondary reaction, β-scission, to produce acetone (B3395972) and a methyl radical (CH₃•). The methyl radicals can then combine to form ethane. wikipedia.org

(t-BuO)₂ → 2 t-BuO• t-BuO• → (CH₃)₂CO + •CH₃ 2 •CH₃ → C₂H₆

This fragmentation pathway introduces additional reactive species and byproducts (acetone, ethane) into the reaction mixture, which can potentially lead to side reactions. Diacetyl peroxide decomposes to form acetoxy radicals, which can subsequently lose carbon dioxide to form methyl radicals. This adds another layer of complexity to the reaction environment.

| Initiator | Typical Decomposition Temp. | Primary Radicals | Key Byproducts |

|---|---|---|---|

| This compound | 35-60°C | tert-Butoxyl (t-BuO•) | N₂ |

| Di-tert-butyl Peroxide (DTBP) | >100°C | tert-Butoxyl (t-BuO•) | Acetone, Ethane (from β-scission) |

| Diacetyl Peroxide | Variable (Explosive) | Acetoxy (CH₃COO•), Methyl (•CH₃) | CO₂, Ethane |

Comparison with Azo Initiators

Azo initiators, such as the ubiquitous 2,2′-Azobisisobutyronitrile (AIBN), are another major class of radical sources. They are known for their predictable decomposition kinetics and the generation of non-oxygenated radical species.

Decomposition and Byproducts: Like this compound, the thermal decomposition of AIBN releases a molecule of nitrogen gas, which is a significant advantage as it provides a thermodynamic driving force for the reaction and results in a clean byproduct profile. libretexts.org AIBN is typically used in a temperature range of 60-90°C. libretexts.org

AIBN → 2 (CH₃)₂C(CN)• + N₂

The primary advantage of azo initiators like AIBN over many peroxides is the absence of oxygenated byproducts, which prevents unwanted side reactions and discoloration of polymers. libretexts.org this compound shares the benefit of producing N₂ but differs fundamentally in the nature of the radical it generates.

Nature of Radicals: this compound produces electrophilic tert-butoxyl radicals. These radicals are highly reactive and are known to participate in hydrogen atom abstraction from various substrates. researchgate.net In contrast, AIBN generates two 2-cyano-2-propyl radicals. These carbon-centered radicals are relatively stable and less reactive towards hydrogen abstraction from many C-H bonds, making them highly selective for initiating reactions with weaker bonds, such as in polymerization or reactions involving tin hydrides. libretexts.org This difference in radical reactivity is a key determinant in selecting an initiator for a specific chemical transformation.

| Initiator | Typical Decomposition Temp. | Radicals Formed | Key Byproducts |

|---|---|---|---|

| This compound | 35-60°C | tert-Butoxyl (t-BuO•) | N₂ |

| 2,2′-Azobisisobutyronitrile (AIBN) | 60-90°C | 2-cyano-2-propyl ( (CH₃)₂C(CN)• ) | N₂ |

Advantages and Limitations of this compound in Specific Research Contexts

The unique characteristics of this compound define its suitability for particular applications in organic synthesis.

Advantages:

Low-Temperature Initiation: The most significant advantage is its ability to fragment and initiate radical reactions at mild temperatures (e.g., 35-50°C). acs.orgnih.gov This is particularly valuable in reactions involving thermally sensitive substrates where higher-temperature initiators like DTBP or even AIBN could lead to degradation or undesired side reactions, such as polar additions. acs.org

Clean Byproduct Profile: The generation of tert-butoxyl radicals is accompanied only by the evolution of inert N₂ gas. This "clean" decomposition avoids the introduction of potentially reactive byproducts like acetone (from DTBP) or succinonitrile (B93025) derivatives (from AIBN), simplifying reaction workup and improving product purity.

Generation of Reactive Alkoxyl Radicals: It provides a reliable source of highly reactive tert-butoxyl radicals under mild conditions. This is beneficial for reactions that rely on efficient hydrogen atom transfer (HAT) to generate substrate radicals.

Limitations:

β-Scission of tert-Butoxyl Radical: The primary limitation stems from the reactivity of the tert-butoxyl radical itself. It can undergo β-scission to form acetone and a methyl radical. wikipedia.org While this can be exploited in certain synthetic contexts, it can also be an undesired competing pathway, leading to a mixture of products and reducing the efficiency of the intended transformation.

Radical Reactivity: The high reactivity of the tert-butoxyl radical, while an advantage for HAT, can be a limitation if selectivity is required. Less reactive radicals, such as the 2-cyano-2-propyl radical from AIBN, may be preferable in situations where indiscriminate side reactions must be avoided. libretexts.org

In specific research contexts, these attributes make this compound a superior choice. For example, in a study on intermolecular radical-mediated hydroamination, it was found that initiators requiring higher temperatures (AIBN, DTBP) led to a competing polar addition side product. Switching to this compound at 35°C eliminated this side reaction and resulted in a clean conversion to the desired product. acs.org It has also been effectively employed in diastereoselective borylative radical cascades at 50°C. nih.gov These examples highlight its utility in modern synthetic methods that require precise control over radical generation under mild conditions.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Applications

The primary utility of trans-di-tert-butylhyponitrite lies in its ability to generate tert-butoxyl radicals, which are potent hydrogen atom transfer (HAT) agents. Future research is focused on harnessing this reactivity to develop new carbon-carbon and carbon-heteroatom bond-forming reactions. The tert-butoxyl radical's capacity to abstract hydrogen atoms from a wide variety of C-H bonds opens pathways to functionalize otherwise inert positions in complex molecules.

One promising area is the expansion of late-stage functionalization in medicinal chemistry, where the selective modification of advanced intermediates is crucial. The clean nature of DTBHN decomposition is particularly advantageous here, as it minimizes the formation of complex byproduct mixtures, simplifying purification. unibe.ch Research into novel Kharasch and related addition reactions initiated by radicals derived from DTBHN is an active field. unibe.ch For instance, the generation of methyl radicals following the β-scission of the initial tert-butoxyl radical can be used to initiate efficient chain processes, with the benefit of forming only gaseous or volatile byproducts like nitrogen, acetone (B3395972), and methyl halides, which greatly facilitates product isolation. unibe.ch

Exploration of New Radical Processes

Beyond single-step transformations, this compound is an ideal initiator for studying and developing complex radical cascade reactions. These processes, where a single initiation event triggers a sequence of intramolecular and/or intermolecular reactions, are powerful tools for rapidly building molecular complexity. The predictable and clean initiation provided by DTBHN allows for the precise study of these cascades without interference from initiator-derived byproducts.

Future work will likely involve the design of novel cascade sequences for the synthesis of polycyclic natural products and other complex architectures. The use of bulky tert-butyl groups, generated from precursors like DTBHN, has shown promise in controlling the stereoselectivity of certain radical cyclizations. nih.gov The competition between the tert-butoxyl radical's primary reactions—hydrogen atom transfer and β-scission—provides a tuneable platform for initiating different types of radical processes. princeton.edu For example, under certain conditions, especially in the presence of an iron catalyst, the β-methyl scission of the tert-butoxyl radical can become a facile pathway to generate methyl radicals, enabling a different set of subsequent reactions. mdpi.com This allows researchers to explore new multicomponent reactions where the choice of initiator can selectively trigger desired pathways.

Advanced Mechanistic Insights through Integrated Experimental and Computational Methods

A deeper understanding of the factors that govern radical reactions is essential for the development of new synthetic methods. Future research will increasingly rely on a synergistic approach that combines precise experimental measurements with high-level computational studies to unravel complex reaction mechanisms. This compound serves as an excellent model system for such studies due to its straightforward decomposition pathway.

Experimental thermochemical data provides a solid foundation for computational models. The heat of formation for this compound has been determined experimentally, offering a crucial parameter for theoretical calculations of its decomposition kinetics and the subsequent reactivity of the generated radicals.

Table 1: Experimental Thermochemical Data for this compound

| Property | Value |

|---|---|

| Heat of Combustion (ΔHcomb) | -1304.5 ± 1.8 kcal/mol |

| Heat of Vaporization (ΔHV) | 17.7 ± 0.3 kcal/mol |

Source: Data derived from thermochemical studies.

Future investigations will integrate such experimental data with advanced computational techniques to model the transition states of hydrogen abstraction, radical addition, and cascade cyclization steps. This integrated approach will provide detailed insights into reaction kinetics and selectivity, enabling the rational design of more efficient and selective radical transformations.

Role in Green Chemistry and Sustainable Synthesis

The principles of green chemistry emphasize waste reduction, atom economy, and the use of less hazardous substances. nih.govnih.gov this compound aligns well with these principles, positioning it as a sustainable choice for radical initiation. nih.gov Its decomposition is exceptionally clean, yielding only the desired radicals and dinitrogen gas, one of the most benign byproducts possible.

This contrasts sharply with other common radical initiators, such as azobisisobutyronitrile (AIBN), which produces toxic and reactive byproducts like tetramethylsuccinonitrile (B1209541). Benzoyl peroxide, another common initiator, can also lead to side reactions from the generated benzoyloxy radicals. ijrpc.com The simplified purification protocols resulting from the use of DTBHN reduce the need for large volumes of chromatography solvents, further enhancing its environmental profile. unibe.ch

Table 2: Comparison of Common Radical Initiators

| Initiator | Decomposition Products | Key Green Chemistry Considerations |

|---|---|---|

| This compound (DTBHN) | 2 t-BuO• + N₂ | Benign N₂ byproduct; clean radical generation. unibe.ch |

| Azobisisobutyronitrile (AIBN) | 2 (CH₃)₂C(CN)• + N₂ | Forms toxic tetramethylsuccinonitrile byproduct. ijrpc.com |

| Benzoyl Peroxide | 2 PhCOO• → 2 Ph• + 2 CO₂ | Benzoyloxy radicals can lead to side reactions. ijrpc.com |

| Di-tert-butyl peroxide (DTBP) | 2 t-BuO• | No N₂ byproduct, but can undergo more complex decomposition pathways. mdpi.comijrpc.com |

As the chemical industry continues to move towards more sustainable practices, the demand for cleaner reagents will grow. Future research will focus on incorporating DTBHN into synthetic routes that minimize environmental impact, potentially in combination with green solvents and energy-efficient reaction conditions. nih.gov Its utility as a clean initiator makes it a key enabling tool for the development of more sustainable manufacturing processes.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing trans-Di-tert-butylhyponitrite, and how can purity be validated?

- Methodological Answer : The synthesis typically involves nitrosation of tert-butylamine derivatives under controlled conditions. Purity validation requires a combination of analytical techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS) to confirm molecular weight (174.2407 g/mol) and detect impurities.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity, particularly the trans configuration (IUPAC InChIKey: OAPFBXRHYINFDV-MDZDMXLPSA-N) .

- Differential Scanning Calorimetry (DSC) to monitor phase transitions and ensure absence of decomposition during synthesis.

Q. How should researchers design experiments to measure thermodynamic properties like sublimation enthalpy?

- Methodological Answer : Sublimation enthalpy (ΔsubH°) can be measured using vapor pressure techniques or calorimetry. For trans-Di-tert-butylhyponitrite, Chen and Mendenhall (1984) employed vapor pressure measurements at varying temperatures, reporting ΔsubH° = 74 ± 1 kJ/mol. Key considerations include:

- Isothermal Conditions : Ensure thermal stability during data collection to avoid decomposition.

- Validation : Cross-check results with computational methods (e.g., density functional theory) to resolve discrepancies .

Q. What spectroscopic techniques are most effective for characterizing trans-Di-tert-butylhyponitrite’s stability under different conditions?

- Methodological Answer :

- Fourier-Transform Infrared (FTIR) Spectroscopy : Monitor N–O and C–N bond vibrations to detect decomposition products.

- UV-Vis Spectroscopy : Track changes in absorbance at 250–300 nm, indicative of hyponitrite radical formation.

- Electron Paramagnetic Resonance (EPR) : Identify paramagnetic intermediates during thermal or photolytic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for trans-Di-tert-butylhyponitrite?

- Methodological Answer : Discrepancies often arise from experimental setups or sample purity. A systematic approach includes:

- Meta-Analysis : Compare data from multiple sources (e.g., NIST Chemistry WebBook vs. primary literature) .

- Reproducibility Testing : Replicate experiments using standardized protocols (e.g., ASTM guidelines for calorimetry).

- Error Propagation Analysis : Quantify uncertainties in measurement techniques (e.g., ±1 kJ/mol in ΔsubH° values) .

Q. What experimental designs are recommended to study the decomposition kinetics of trans-Di-tert-butylhyponitrite?

- Methodological Answer :

- Isothermal Decomposition Studies : Conduct reactions in inert solvents (e.g., benzene) at controlled temperatures (25–100°C).

- Kinetic Modeling : Use pseudo-first-order approximations to derive rate constants and activation parameters.

- Product Analysis : Employ GC-MS or HPLC to identify decomposition byproducts (e.g., tert-butyl nitrite, NOx species) .

Q. How can computational chemistry enhance understanding of trans-Di-tert-butylhyponitrite’s reactivity?

- Methodological Answer :

- Molecular Dynamics Simulations : Model bond dissociation energies (e.g., N–O bond cleavage) under thermal stress.

- Transition State Analysis : Identify intermediates using Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.

- Comparative Studies : Validate computational results against experimental thermochemical data (e.g., ΔsubH° = 74 kJ/mol) .

Data Contradiction and Validation

Q. What strategies should be employed when literature-reported sublimation enthalpies conflict?

- Methodological Answer :

- Critical Appraisal : Assess the experimental methods (e.g., static vs. dynamic vapor pressure measurements).

- Uncertainty Quantification : Compare error margins (e.g., ±1 kJ/mol in Chen and Mendenhall’s work vs. wider ranges in other studies).

- Independent Verification : Reproduce experiments using modern instrumentation (e.g., microcalorimetry) .

Guidelines for Academic Reporting

- Experimental Replication : Follow Beilstein Journal of Organic Chemistry guidelines, including detailed methods in supplementary materials to ensure reproducibility .

- Literature Review : Use PICOT frameworks to structure foreground questions (e.g., decomposition mechanisms) and background questions (e.g., thermodynamic fundamentals) .

- Data Presentation : Adopt NIH preclinical reporting standards for statistical rigor and transparency in kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.